
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to the target compound often involves multi-step organic reactions that include condensation, bromination, methoxylation, and sulfonation processes. A related synthesis approach is demonstrated in the preparation of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], where the condensation of specific aniline derivatives followed by subsequent oxidation is employed to achieve a high-spin organic polymer structure (E. Fukuzaki, S. Abe, & H. Nishide, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule often features complex arrangements with specific bond angles and lengths that contribute to their unique properties. For example, Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate demonstrates a trigonal bipyramidal coordination around bismuth atoms, highlighting the structural complexity of these molecules (V. Sharutin & O. Sharutina, 2016).
Chemical Reactions and Properties
The chemical behavior of such molecules includes their reactivity under Lewis acid-promoted conditions, demonstrating the formation of complex structures through reactions like cycloaddition, and showcasing their potential for synthesizing novel organic compounds (T. Engler & C. Scheibe, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in various solvents and environments. The solvate form of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, for instance, crystallizes from toluene, indicating its solubility characteristics and crystalline structure (V. Sharutin & O. Sharutina, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and under different conditions, are fundamental for exploring the versatility of these molecules in synthetic chemistry. The Lewis Acid-Promoted Reactions showcase the compound's capability to undergo transformations leading to the formation of dihydrobenzofurans and other complex molecules, demonstrating the rich chemistry of such compounds (T. Engler & C. Scheibe, 1998).
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate shows promise in photodynamic therapy for cancer treatment. A zinc phthalocyanine derivative with similar properties demonstrated high singlet oxygen quantum yield, crucial for Type II photosensitization mechanisms in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
The compound's derivatives are also studied for their photophysical and photochemical properties, highlighting potential applications in photocatalysis. A study on zinc(II) phthalocyanine with similar substituents revealed notable photosensitizing abilities suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Antioxidant and Anticancer Activities
Derivatives of bromophenol, closely related to the compound , have been explored for their antioxidant and anticancer properties. These derivatives showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their therapeutic potential (Dong et al., 2022).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have applications in chemical synthesis and structural analysis. Studies focused on the synthesis of various derivatives and their crystal structures offer insights into molecular interactions and stability, aiding in the development of new materials and drugs (Zhu & Qiu, 2011).
Safety and Hazards
Mecanismo De Acción
These functional groups are often found in various bioactive compounds and can interact with different biological targets. For example, bromo-methoxyphenyl groups are known to participate in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . On the other hand, trimethylbenzenesulfonate groups are commonly used as leaving groups in organic synthesis.
Propiedades
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO4S/c1-15-11-16(2)23(17(3)12-15)30(26,27)29-21-8-6-20(7-9-21)25-14-18-13-19(24)5-10-22(18)28-4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAEXPZEIWZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

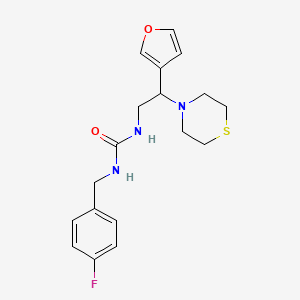
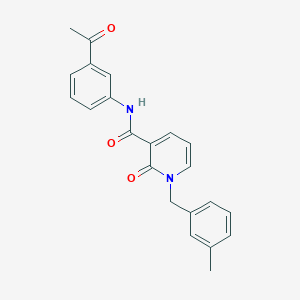
![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)
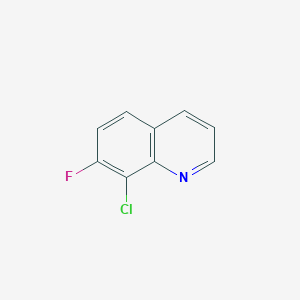
![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)
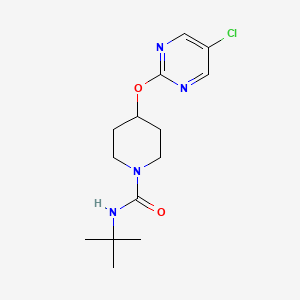

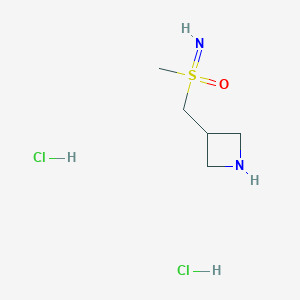
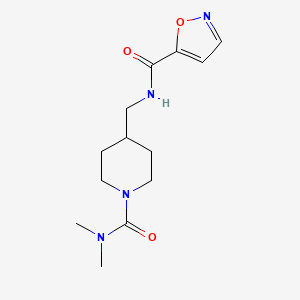
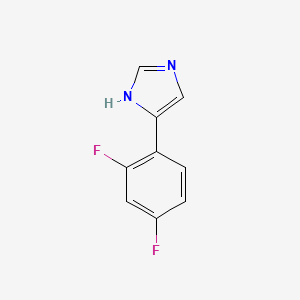
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)
